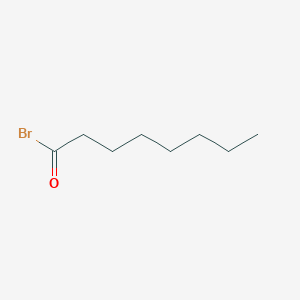

Octanoyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6166-47-8 |

|---|---|

Molecular Formula |

C8H15BrO |

Molecular Weight |

207.11 g/mol |

IUPAC Name |

octanoyl bromide |

InChI |

InChI=1S/C8H15BrO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 |

InChI Key |

VNVXHHXFIDRQDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Octanoyl Bromide

Abstract

Octanoyl bromide (C₈H₁₅BrO) is a highly reactive acyl bromide that serves as a critical intermediate in organic synthesis, particularly in the introduction of the octanoyl moiety in pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility is fundamentally governed by its physical properties, which dictate reaction conditions, purification strategies, and handling procedures. This guide provides a comprehensive analysis of the core physical characteristics of this compound, offering both established data and predictive insights based on the behavior of analogous structures. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this reagent.

Chemical Identity and Core Characteristics

A foundational understanding begins with the unambiguous identification of the compound and its primary characteristics.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Capryloyl bromide, Caprylyl bromide | [1][3] |

| CAS Number | 6166-47-8 | [1][3] |

| Molecular Formula | C₈H₁₅BrO | [2][3] |

| Molecular Weight | 207.11 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid with a pungent odor. | [1][2] |

The structure features an eight-carbon alkyl chain connected to a carbonyl bromide group. This combination of a long, nonpolar alkyl tail and a highly polar, electrophilic acyl bromide head confers its distinct physical and chemical properties.[2]

Key Physical Properties

Quantitative physical data is essential for process design, from reaction setup to distillation and storage. While experimentally determined values for this compound are not widely published, reliable estimates and comparisons to analogous compounds provide a strong predictive framework.

| Property | Value (with Context) | Source |

| Boiling Point | ~205–210 °C (estimated, at atmospheric pressure) | [2] |

| Density | ~1.25 g/cm³ (approximate) | [2] |

| Melting Point | Not experimentally determined in available literature. | [4] |

| LogP | 3.26840 (calculated) | [1] |

Causality and Field Insights:

-

Boiling Point: The estimated boiling point is significantly higher than that of the corresponding alkyl halide, 1-bromooctane (198-202 °C).[5][6] This elevation is due to the increased molecular weight and, more importantly, the strong dipole-dipole interactions introduced by the polar carbonyl group (C=O). For high-purity applications, distillation under reduced pressure is recommended to prevent thermal decomposition, a common issue with reactive acyl halides.

-

Density: The density is greater than water, which is typical for brominated organic compounds of this size. The value is higher than that of 1-bromooctane (~1.11 g/cm³), an increase attributable to the presence of the oxygen atom and more compact packing facilitated by polar interactions.[6]

-

Melting Point: The melting point of 1-bromooctane is -55 °C.[5][6] It is reasonable to infer that this compound is also a liquid well below 0 °C, though the polar carbonyl group may slightly raise its melting point relative to its alkyl bromide counterpart.

Solubility and Reactivity Profile

The solubility of a reagent dictates the choice of solvent for a reaction, which in turn can influence reaction rates and outcomes.

| Solvent Class | Representative Solvents | Solubility Profile | Causality & Notes |

| Aprotic, Nonpolar | Hexanes, Toluene | Miscible | The long C₈ alkyl chain ensures favorable van der Waals interactions. |

| Aprotic, Polar | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The polar carbonyl group allows for strong dipole-dipole interactions with these solvents. These are common solvents for acylation reactions.[2] |

| Protic, Polar | Water, Alcohols (Methanol, Ethanol) | Reactive | Reacts vigorously and exothermically with protic solvents. With water, it hydrolyzes to octanoic acid and hydrogen bromide. With alcohols, it forms the corresponding octanoate ester. These solvents are unsuitable for reactions unless they are the intended nucleophile. |

Trustworthiness through Self-Validation: The high reactivity of this compound is its defining chemical feature. This reactivity is a direct consequence of the electron-withdrawing nature of both the oxygen and bromine atoms, which makes the carbonyl carbon highly electrophilic and the bromide a good leaving group. Any experimental plan involving this reagent must rigorously exclude moisture and other protic impurities to ensure the integrity of the starting material and prevent unwanted side reactions.

Spectroscopic Signature Analysis

For quality control and reaction monitoring, understanding the spectroscopic fingerprint of this compound is paramount. While a dedicated public spectral database for this specific compound is sparse, its signature can be accurately predicted from established principles.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch.

| Frequency (cm⁻¹) | Vibration | Intensity | Significance |

| ~1800 cm⁻¹ | C=O stretch (Acyl Bromide) | Strong, Sharp | This is the most characteristic peak. Its high frequency, compared to ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹), is due to the inductive electron withdrawal by the bromine atom, which strengthens and shortens the C=O bond.[7] |

| 2960-2850 cm⁻¹ | C-H stretch (alkyl) | Strong | Confirms the presence of the octyl chain. |

| 1465-1450 cm⁻¹ | C-H bend (methylene) | Medium | Further evidence of the alkyl backbone. |

| 690-515 cm⁻¹ | C-Br stretch | Medium-Strong | This peak falls within the fingerprint region and confirms the presence of the carbon-bromine bond.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear map of the alkyl chain.

| Chemical Shift (δ, ppm) | Assignment | Multiplicity (Predicted) | Integration | Rationale |

| ~2.5 - 2.9 | -CH₂-C(=O)Br | Triplet (t) | 2H | The methylene group alpha to the carbonyl is significantly deshielded by the electron-withdrawing carbonyl group. |

| ~1.7 | -CH₂-CH₂-C(=O)Br | Quintet | 2H | Standard alkyl methylene group. |

| ~1.2 - 1.4 | -(CH₂)₄- | Multiplet (m) | 8H | Overlapping signals from the central methylene groups of the long alkyl chain. |

| ~0.9 | -CH₃ | Triplet (t) | 3H | Terminal methyl group, least deshielded. |

¹³C NMR: The carbon spectrum confirms the carbon skeleton and the presence of the carbonyl group.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 175 | -C(=O)Br | The carbonyl carbon is highly deshielded, appearing far downfield. Its chemical shift is characteristic of acyl halides.[9] |

| ~40 - 50 | -CH₂-C(=O)Br | The alpha-carbon is deshielded by the adjacent carbonyl. |

| ~22 - 32 | -(CH₂)₅- | Signals for the bulk of the alkyl chain carbons. |

| ~14 | -CH₃ | The terminal methyl carbon is the most shielded. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will cause predictable fragmentation, providing structural confirmation.

-

Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion at m/z 206 and 208 of nearly equal intensity (~1:1 ratio). This is the definitive signature of a compound containing a single bromine atom, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]

-

Primary Fragmentation: The most common fragmentations involve the loss of the bromine atom or cleavage alpha to the carbonyl group.

| m/z Value | Fragment | Fragmentation Pathway |

| 127 | [C₈H₁₅O]⁺ | Loss of •Br radical . This forms the stable octanoyl acylium ion, [CH₃(CH₂)₆C≡O]⁺, which is often a prominent peak. |

| 99 | [C₇H₁₅]⁺ | Loss of •C(=O)Br radical. |

| M-28 (178/180) | [C₇H₁₅Br]⁺• | Loss of CO from the molecular ion (after rearrangement). |

The logical relationship between the structure and its mass spectral fragmentation is illustrated below.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Experimental Protocols for Physical Property Determination

The following protocols are designed as self-validating systems for use by trained professionals. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol: Determination of Boiling Point at Reduced Pressure

Rationale: Given the high estimated atmospheric boiling point and potential for thermal degradation, determination under reduced pressure is the authoritative method. This prevents decomposition and provides data to construct a pressure-temperature nomograph.

Methodology:

-

System Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while warm under a dry nitrogen or argon atmosphere to prevent ingress of moisture.

-

Sample Charging: Charge the distillation flask with 5-10 mL of this compound via syringe. Add a small, new magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap (e.g., dry ice/acetone). Slowly and carefully evacuate the system to a stable, desired pressure (e.g., 10 mmHg), measured with a calibrated manometer.

-

Heating: Begin stirring and gently heat the distillation pot using a heating mantle with a sand bath for even temperature distribution.

-

Data Collection: Record the temperature of the vapor that condenses on the thermometer bulb when the first drop of distillate is collected in the receiving flask. This temperature, along with the stable pressure reading, constitutes one data point (e.g., T₁ at P₁).

-

Validation: The system is self-validating if the distillation is smooth and the collected distillate is clear and colorless, indicating no significant decomposition has occurred. The boiling point should remain stable throughout the collection of the main fraction.

Caption: Workflow for reduced-pressure boiling point determination.

Protocol: Determination of Density

Rationale: Using a pycnometer or a digital density meter provides a highly accurate density measurement. The protocol described here uses a pycnometer, a standard and reliable glassware-based method.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL). Record its empty mass (m₁).

-

Water Calibration: Fill the pycnometer with deionized water and allow it to equilibrate in a water bath at a precise temperature (e.g., 20.0 °C). Record the mass of the pycnometer filled with water (m₂). Use this to confirm the exact volume of the pycnometer (V = (m₂ - m₁) / ρ_water at 20°C).

-

Sample Measurement: Dry the pycnometer thoroughly. In a fume hood, fill it with this compound, taking care to avoid introducing air bubbles.

-

Equilibration & Weighing: Place the filled pycnometer in the same constant-temperature water bath (20.0 °C) to allow the liquid to reach thermal equilibrium. Carefully wipe any excess liquid from the outside and record its mass (m₃).

-

Calculation: The density (ρ) of this compound is calculated as: ρ = (m₃ - m₁) / V.

-

Validation: The measurement should be repeated at least three times to ensure reproducibility. The standard deviation of the measurements should be low, confirming the precision of the result.

Safety and Handling

This compound is a reactive and corrosive compound.[1]

-

Handling: Always handle in a well-ventilated chemical fume hood. Avoid contact with skin and eyes by wearing appropriate PPE. Prevent inhalation of its pungent vapors.[1]

-

Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., alcohols, amines, strong bases). The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.

-

Reactivity: Reacts violently with water and other protic nucleophiles. Exercise extreme caution when quenching reactions containing residual this compound.

References

- A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. (2025). Benchchem.

- n-Octyl Bromide. (2023).

- Spectroscopic Analysis : Acyl Chlorides. University of Calgary.

- This compound 6166-47-8. Guidechem.

- 13C NMR Chemical Shifts Guide. Scribd.

- 13C NMR Chemical Shift Table.pdf.

- 1-Bromooctane. (2025).

- IR: alkyl halides.

- Octane, 1-bromo-. (2018). NIST WebBook, National Institute of Standards and Technology.

- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep.

- This compound - 6166-47-8. Google Vertex AI Search.

- N Octyl Bromide.

- 1-Bromooctane CAS 111-83-1. Sigma-Aldrich.

- Mass chart Fragment

- 1-Bromooctane(111-83-1) 1H NMR spectrum. ChemicalBook.

- N Octyl Bromide. IndiaMART.

- The carbon-13 chemical shift of acyl chlorides vs ketones. (2018). Chemistry Stack Exchange.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- Octanoyl chloride(111-64-8) 1H NMR spectrum. ChemicalBook.

- N-OCTYLTRIMETHYLAMMONIUM BROMIDE(2083-68-3) 1H NMR spectrum. ChemicalBook.

- A guide to 13c nmr chemical shift values. (2015). Compound Interest.

- Acetyl bromide(506-96-7) 1H NMR spectrum. ChemicalBook.

- This compound. (2025).

- Mass Spectrometry - Fragmentation P

- This compound - C8H15BrO, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).

- Octane, 1-bromo-. NIST WebBook, National Institute of Standards and Technology.

- Infrared Spectroscopy.

- Infrared Spectroscopy.

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- 13.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- The fe

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- sec-Octyl bromide, (+)-. (2025).

- Molecular peaks of bromide compounds.

- mass spectra - fragmentation p

- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). NP-MRD.

- common fragmentation mechanisms in mass spectrometry. (2022). Chem Help ASAP.

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.

- 13C nmr spectrum of 1-bromobutane. Doc Brown's Advanced Organic Chemistry.

- Allyl bromide(106-95-6) 13C NMR spectrum. ChemicalBook.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound (6166-47-8) for sale [vulcanchem.com]

- 3. This compound | C8H15BrO | CID 12652481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. n-Octyl Bromide [drugfuture.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to Octanoyl Bromide: Properties, Synthesis, and Applications in Drug Development

Introduction: The Role of Octanoyl Bromide in Modern Synthesis

This compound (C₈H₁₅BrO) is a highly reactive acyl bromide that serves as a cornerstone reagent in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] With a molecular weight of 207.11 g/mol , its structure features an eight-carbon alkyl chain attached to an exceptionally electrophilic carbonyl bromide group.[1][3] This configuration makes it an ideal agent for introducing the octanoyl moiety into a wide range of molecules.

This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, synthesis methodologies, and critical applications. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical intermediate. We will explore the causality behind its reactivity, detail its use in advanced applications like bioconjugation, and provide a validated experimental protocol for its use in acylation reactions.

Physicochemical and Structural Properties

The utility of this compound stems from its distinct chemical and physical characteristics. Its high reactivity towards nucleophiles is a direct consequence of the bromine atom's electron-withdrawing nature, which renders the carbonyl carbon highly susceptible to attack.[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO | [1][3][4] |

| Molecular Weight | 207.11 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 6166-47-8 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | [2] |

| Boiling Point | ~205–210°C (estimated) | [1] |

| Density | ~1.25 g/cm³ (approximate) | [1] |

| Solubility | Miscible with common organic solvents (e.g., ether, dichloromethane) | [1] |

| Canonical SMILES | CCCCCCCC(=O)Br | [3] |

| InChI Key | VNVXHHXFIDRQDE-UHFFFAOYSA-N | [1][3] |

Molecular Structure Visualization

Caption: 2D representation of the this compound molecule.

Synthesis and Manufacturing Considerations

The standard laboratory synthesis of this compound involves the bromination of octanoic acid. This transformation is most commonly achieved using phosphorus tribromide (PBr₃) or thionyl bromide.[1][2]

Reaction: CH₃(CH₂)₆COOH + PBr₃ → CH₃(CH₂)₆COBr + H₃PO₃[1]

Expert Insight: This reaction is highly exothermic and requires strict temperature control, typically between 0–5°C.[1] The rationale for this is twofold: first, to manage the reaction rate and prevent dangerous thermal runaways; second, to minimize the formation of side products such as the corresponding acid anhydride. The phosphorus-based byproduct, phosphorous acid (H₃PO₃), is removed during aqueous workup.

For industrial-scale production, methods analogous to n-octyl bromide synthesis may be employed, which utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency and yield.[1][5][6]

Core Applications in Research and Drug Development

This compound's high reactivity makes it a valuable tool for chemical modification and synthesis across various scientific domains.

Acylation and Functional Group Modification

The primary application of this compound is as a potent acylating agent. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce the eight-carbon octanoyl group.[1][2] This modification is frequently used in peptide chemistry to increase the hydrophobicity of a molecule, which can enhance its bioavailability and cell membrane permeability.[1]

Pharmaceutical Intermediates

The octanoyl functional group is a structural motif found in various pharmaceutical agents. This compound serves as a key intermediate in the synthesis of antiviral and antifungal compounds.[1] For instance, the acylation of sugar molecules with this compound can improve their ability to cross cellular membranes, a critical factor in effective drug delivery.[1] The strategic introduction of bromine into molecular structures is a recognized strategy in drug design to enhance therapeutic activity and modulate metabolic pathways.[7][8]

Bioconjugation and Vaccine Development

In the field of biotechnology, this compound is used for the lipidation of proteins and other biomolecules. A recent study highlighted its utility in acylating lysine residues on proteins to create vaccine adjuvants. This modification was shown to improve antigen presentation in murine models, demonstrating its potential in developing next-generation immunotherapies.[1]

Polymer Science

The reactivity of this compound also extends to polymer chemistry. It can act as an initiator in polymerization reactions, reacting with diols or diamines to facilitate chain elongation. This allows for the synthesis of polyesters and polyamides with precisely tailored mechanical and thermal properties.[1]

Experimental Protocol: Synthesis of N-phenyloctanamide

This protocol details a representative acylation reaction using this compound to synthesize an amide. This procedure is a self-validating system, incorporating purification and outlining characterization steps to ensure the integrity of the final product.

Objective: To synthesize N-phenyloctanamide from aniline and this compound.

Materials:

-

Aniline (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Caption: Workflow for the synthesis of N-phenyloctanamide.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

-

Causality: Triethylamine acts as a base to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, preventing it from protonating the aniline and rendering it non-nucleophilic.

-

-

Addition of Acylating Agent: Add this compound (1.1 eq), dissolved in a small amount of anhydrous DCM, to the flask dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure N-phenyloctanamide.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Safety and Handling Protocols

This compound is a reactive and corrosive chemical that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[9] It is harmful if inhaled or absorbed through the skin and is sensitive to moisture, reacting to release corrosive HBr gas.[2]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[9]

-

Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal. Do not use water.

Conclusion

This compound is a fundamentally important reagent whose value is defined by the high electrophilicity of its carbonyl carbon. With a molecular formula of C₈H₁₅BrO and a molecular weight of 207.11 g/mol , it provides a reliable and efficient means of introducing the octanoyl functional group.[1][3] Its applications are extensive, ranging from the synthesis of pharmaceutical intermediates and the modification of biomolecules for drug delivery to the creation of advanced polymers. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its synthetic potential.

References

- Vertex AI Search. (n.d.). This compound - 6166-47-8.

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6166-47-8, this compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104086357A - Production process for synthesizing n-octyl bromide.

-

Patsnap. (n.d.). Production process for synthesizing n-octyl bromide. Eureka. Retrieved from [Link]

-

Sysem Chem. (n.d.). N-Octyl Bromide MSDS/SDS. Retrieved from [Link]

-

Pacific Biochem Private Limited. (n.d.). N Octyl Bromide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromooctane. National Institutes of Health. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of high-purity bromoxynil octanoate. Eureka. Retrieved from [Link]

-

PubChem. (n.d.). Sec-octyl bromide, (+-)-. National Institutes of Health. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Octane, 1-bromo-. NIST WebBook. Retrieved from [Link]

-

BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

-

Journal of Basic and Clinical Pharmacy. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

Sources

- 1. This compound (6166-47-8) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C8H15BrO | CID 12652481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN104086357A - Production process for synthesizing n-octyl bromide - Google Patents [patents.google.com]

- 6. Production process for synthesizing n-octyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Octanoyl Bromide for Scientific Applications

Introduction

Octanoyl bromide is a highly reactive acyl bromide that serves as a pivotal reagent in organic synthesis. Its structure, featuring an eight-carbon alkyl chain attached to a carbonyl bromide, makes it an effective acylating agent for introducing the octanoyl group into a wide range of molecules.[1] This guide provides an in-depth analysis of this compound, covering its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is fundamental for scientific accuracy and safety. This compound is known by several names and is assigned specific identifiers for unambiguous recognition in databases and regulatory documents.

-

IUPAC Name : The systematic name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2]

-

Synonyms : In literature and commercial listings, it may also be referred to as caprylyl bromide or capryloyl bromide.[3] Other less common synonyms include bromooctanoic acid and octanoic acid bromide.[4]

-

CAS Number : The Chemical Abstracts Service (CAS) registry number for this compound is 6166-47-8 .[1][2][4] This unique identifier is crucial for database searches and procurement.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in synthesis. It is a colorless to pale yellow liquid with a pungent odor.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO | [1][2][4] |

| Molecular Weight | 207.11 g/mol | [1][2] |

| Boiling Point | ~205–210°C (estimated) | [1] |

| Density | ~1.25 g/cm³ (approximate) | [1] |

| Solubility | Miscible with organic solvents (e.g., dichloromethane, ether). | [1] |

| Canonical SMILES | CCCCCCCC(=O)Br | [2] |

| InChI Key | VNVXHHXFIDRQDE-UHFFFAOYSA-N | [1][2] |

Synthesis and Chemical Reactivity

Laboratory-Scale Synthesis

This compound is conventionally synthesized by treating octanoic acid with a brominating agent.[1] The most common reagents for this transformation are phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[4]

Reaction Scheme: CH₃(CH₂)₆COOH + PBr₃ → CH₃(CH₂)₆COBr + H₃PO₃[1]

Causality and Experimental Insight: The choice of brominating agent is critical. PBr₃ is effective, but the reaction is exothermic and requires careful temperature control (typically 0–5°C) to prevent the formation of side products.[1] The reaction proceeds via the activation of the carboxylic acid by PBr₃, forming a good leaving group which is then displaced by the bromide ion. The reaction must be performed under anhydrous conditions, as this compound is sensitive to moisture and will readily hydrolyze back to octanoic acid.[4]

Core Reactivity: Acylation

The primary utility of this compound stems from its high reactivity as an acylating agent . The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the bromine atoms. The bromide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

This reactivity allows for the efficient introduction of the octanoyl (C8) chain onto nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.[1][4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The diagram below illustrates the general mechanism for the acylation of a generic nucleophile (Nu-H) with this compound.

Caption: General mechanism of nucleophilic acyl substitution using this compound.

Applications in Research and Development

This compound's ability to introduce a lipophilic eight-carbon chain is valuable in modifying the properties of molecules, particularly in pharmaceutical and materials science research.

-

Pharmaceutical Intermediates : It is a key building block for synthesizing various pharmaceuticals.[4] By acylating sugars, for example, their membrane permeability can be enhanced, which is a critical factor in drug delivery.[1] Derivatives of this compound are used as intermediates for antiviral and antifungal agents.[1]

-

Peptide and Protein Modification : In peptide chemistry, this compound is used to acylate amino acid side chains (e.g., lysine residues).[1] This modification increases the hydrophobicity of the peptide, which can influence its bioavailability, cell penetration, and interaction with biological membranes.[1]

-

Polymer Science : The compound can act as an initiator or a monomer in polymerization reactions. It reacts with diols or diamines to facilitate chain elongation, leading to the synthesis of polyesters and polyamides with specific, tailored mechanical properties.[1]

-

Agrochemicals : It serves as a starting material for the synthesis of various agrochemicals.[4]

Experimental Protocol: General Procedure for Acylation of an Alcohol

This protocol provides a self-validating, step-by-step methodology for a typical laboratory-scale esterification reaction using this compound.

Objective : To synthesize an octyl ester from a primary alcohol.

Materials :

-

This compound

-

Primary alcohol (e.g., benzyl alcohol)

-

Anhydrous dichloromethane (DCM)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Workflow Diagram:

Caption: Experimental workflow for the acylation of an alcohol.

Step-by-Step Procedure :

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous DCM.

-

Expert Insight: The base is crucial to neutralize the hydrogen bromide (HBr) byproduct formed during the reaction. HBr is acidic and can cause unwanted side reactions or degradation of acid-sensitive products. Anhydrous conditions are essential to prevent hydrolysis of the this compound.[4]

-

-

Addition of Reagent : Cool the solution to 0°C using an ice bath. Add this compound (1.1 eq.) dropwise over 10-15 minutes.

-

Expert Insight: Slow, dropwise addition at low temperature controls the exothermic reaction, minimizing the formation of impurities.

-

-

Reaction Monitoring : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Aqueous Work-up : Once the reaction is complete, carefully quench it by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted this compound.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing and Drying : Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like MgSO₄.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazards : It is corrosive and a lachrymator (causes tears). It can cause severe skin and eye irritation.[5] Due to its reactivity with water, it can be harmful if inhaled or absorbed through the skin.[4]

-

Handling : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as oxidizing agents.[6]

References

-

Cas 6166-47-8,this compound - LookChem. LookChem. [Link]

-

This compound | C8H15BrO | CID 12652481 - PubChem. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to Caprylyl Bromide vs. Octanoyl Bromide: A Comparative Analysis of an Alkyl Halide and an Acyl Halide

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, precision in chemical nomenclature is paramount. The terms "caprylyl bromide" and "octanoyl bromide" are frequently a source of confusion. While "this compound" specifically refers to the acyl bromide derived from octanoic acid, "caprylyl bromide" is an ambiguous common name. It is often used synonymously with this compound but can also be confused with "capryl bromide," the common name for 1-bromooctane, a structurally distinct alkyl bromide.

This technical guide dispels this ambiguity by providing a rigorous comparative analysis of the two distinct chemical entities that researchers are typically seeking: This compound (the Acyl Bromide) and 1-Bromooctane (the Alkyl Bromide) . For professionals in drug development, understanding the profound differences in their reactivity, synthesis, and application is critical for strategic molecular design. This document serves as an essential reference for selecting the appropriate C8-bromo reagent to achieve specific synthetic outcomes, from lipidation of biomolecules to the construction of carbon skeletons.

Foundational Chemistry: Structure and Physicochemical Properties

The fundamental difference between this compound and 1-bromooctane lies in the hybridization of the carbon atom bonded to the bromine. In this compound, this is an sp²-hybridized carbonyl carbon, making it an acyl halide. In 1-bromooctane, it is an sp³-hybridized alkyl carbon, making it an alkyl halide. This single structural variance dictates their divergent chemical behaviors and physical properties.

Table 1: Comparative Physicochemical Properties

| Property | This compound | 1-Bromooctane (n-Octyl Bromide) |

| IUPAC Name | This compound[1] | 1-Bromooctane[2] |

| Synonyms | Caprylyl bromide, Capryloyl bromide[1][3] | n-Octyl bromide, Capryl bromide[2] |

| CAS Number | 6166-47-8[1][4] | 111-83-1[2] |

| Molecular Formula | C₈H₁₅BrO[1] | C₈H₁₇Br[2] |

| Molecular Weight | 207.11 g/mol [1] | 193.13 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[4][5] | Colorless liquid |

| Boiling Point | ~205–210 °C (est.)[5] | 198–201 °C |

| Melting Point | N/A | -55 °C |

| Density | ~1.25 g/cm³[5] | 1.118 g/mL at 25 °C |

| Solubility | Miscible with organic solvents; reacts with water[4][5] | Insoluble in water, miscible with ethanol, ether |

| Key IR Peak (cm⁻¹) | ~1800 (C=O stretch) | No significant peak in this region |

| ¹H NMR (α-protons) | Triplet, ~2.9 ppm (-CH₂-COBr) | Triplet, ~3.4 ppm (-CH₂-Br) |

| ¹³C NMR (C-Br) | ~170 ppm (C=O) | ~34 ppm (CH₂-Br) |

The most telling analytical distinction is the presence of the carbonyl group in this compound, which gives rise to a strong IR absorption band around 1800 cm⁻¹ and a highly deshielded carbonyl carbon signal near 170 ppm in the ¹³C NMR spectrum. 1-Bromooctane lacks these features entirely.

Synthesis and Experimental Protocols

The synthesis of each compound begins from a different eight-carbon precursor, reflecting their functional differences. This compound is prepared from an acid, while 1-bromooctane is prepared from an alcohol.

Synthesis of this compound from Octanoic Acid

The conversion of a carboxylic acid to an acyl bromide is typically achieved using a strong brominating agent that can activate the carboxyl group. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[4][5]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber), add octanoic acid (1.0 eq).

-

Reaction: Cool the flask in an ice bath (0–5 °C). Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic and must be controlled.[5]

-

Maturation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.

-

Workup & Purification: The product is purified by fractional distillation under reduced pressure. The volatile byproduct, phosphorous acid, remains in the flask. The setup must be scrupulously dry as this compound readily hydrolyzes.

Synthesis of 1-Bromooctane from 1-Octanol

The synthesis of a primary alkyl bromide from its corresponding alcohol is a classic nucleophilic substitution reaction. A common industrial and laboratory method involves refluxing the alcohol with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid. The use of a phase-transfer catalyst can enhance reaction efficiency.[5][6][7]

-

Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, combine 1-octanol (1.0 eq), 48% aqueous HBr (excess), and a catalytic amount of tetrabutylammonium bromide (TBAB).[6]

-

Reaction: Add concentrated sulfuric acid dropwise while cooling the flask. Heat the mixture to reflux and maintain for 3-4 hours.[6][7]

-

Workup: Cool the mixture and transfer to a separatory funnel. The organic layer (top) contains the product. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally brine.

-

Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter and purify by distillation. The fraction boiling at 198-201 °C is collected as pure 1-bromooctane.

Comparative Reactivity and Mechanistic Pathways

The reactivity of these two molecules is fundamentally different and defines their synthetic utility.

This compound: The Electrophilic Acylating Agent

As an acyl halide, this compound is a powerful electrophile. Its chemistry is dominated by nucleophilic acyl substitution . The carbonyl carbon is highly electron-deficient due to the inductive effects of both the carbonyl oxygen and the bromine atom. Furthermore, bromide is an excellent leaving group.

The reaction proceeds via a tetrahedral intermediate. Nucleophiles readily attack the carbonyl carbon, leading to the substitution of the bromide. This mechanism is central to its role as an acylating agent , transferring the octanoyl group to various nucleophiles.

Common Transformations:

-

Esterification: Reacts rapidly with alcohols to form octanoate esters.

-

Amidation: Reacts with primary or secondary amines to form octanamides.[4]

-

Hydrolysis: Reacts readily with water to revert to octanoic acid, making it highly moisture-sensitive.[4]

1-Bromooctane: The Alkylating Agent

As a primary alkyl halide, 1-bromooctane's reactivity is governed by nucleophilic aliphatic substitution (primarily Sₙ2) and, to a lesser extent, elimination (E2) reactions. In the Sₙ2 pathway, a nucleophile attacks the carbon atom bearing the bromine from the backside, displacing the bromide ion in a single, concerted step.

This mechanism makes 1-bromooctane an effective alkylating agent , used to introduce an eight-carbon alkyl chain.

Common Transformations:

-

Ether Synthesis (Williamson): Reacts with alkoxides to form ethers.

-

Amine Alkylation: Reacts with ammonia or amines to form octylamines.

-

Nitrile Synthesis: Reacts with cyanide ions to form nonanenitrile.

-

Grignard Reagent Formation: Reacts with magnesium metal to form octylmagnesium bromide, a potent nucleophile.

Applications in Drug Development and Life Sciences

The choice between this compound and 1-bromooctane is dictated entirely by the desired molecular functionality. Introducing bromine into a potential drug can increase therapeutic activity and beneficially affect metabolism.[8][9]

-

This compound is the reagent of choice for lipidation . By acylating a hydroxyl or amino group on a parent drug molecule, it attaches an eight-carbon fatty acid chain via an ester or amide linkage. This strategy is widely used to:

-

Enhance Membrane Permeability: Increasing the lipophilicity of a drug can improve its ability to cross cell membranes, a critical factor in drug delivery and bioavailability.[5]

-

Develop Prodrugs: An ester or amide linkage can be designed to be cleaved by endogenous enzymes, releasing the active drug at the target site.

-

Modify Peptides and Proteins: Acylating amino acid side chains (e.g., lysine) can alter the pharmacokinetic properties of therapeutic peptides.[5] It has also been used in bioconjugation techniques for vaccine adjuvants.[5]

-

-

1-Bromooctane is used to introduce a stable C8 alkyl chain . The resulting C-O, C-N, or C-C bond is generally not metabolically labile. This reagent is essential for:

-

Building Molecular Scaffolds: It serves as a fundamental building block for synthesizing more complex molecules where a simple, non-polar octyl group is required for steric bulk or to occupy a hydrophobic pocket in a biological target.[10]

-

Synthesis of Quaternary Ammonium Surfactants: Alkylation of tertiary amines with 1-bromooctane yields quaternary ammonium salts, a class of compounds often exhibiting antimicrobial properties.

-

Creating Ether-Linked Prodrugs: While less common than ester linkages, stable ether bonds can be formed to modify a drug's solubility and metabolic profile.

-

Safety, Handling, and Analytical Distinction

Both reagents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: Comparative Safety and Handling

| Parameter | This compound | 1-Bromooctane |

| Primary Hazard | Corrosive, highly reactive with water/moisture | Irritant |

| Hazard Statements | Causes severe skin burns and eye damage.[11] | Irritating to eyes, respiratory system, and skin. |

| Storage | Store under inert gas in a cool, dry place. Tightly sealed container.[11] | Store in a cool, dry, ventilated warehouse. |

| Incompatibilities | Water, strong bases, alcohols, amines, strong oxidizing agents.[11] | Strong oxidizing agents, strong bases. |

| PPE | Chemical-resistant gloves, splash goggles, face shield, lab coat.[11] | Chemical-resistant gloves, splash goggles, lab coat. |

The most critical handling difference is this compound's extreme sensitivity to moisture. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to octanoic acid, which would quench the reaction.

Conclusion: A Tale of Two Reagents

While the names "caprylyl bromide" and "this compound" may cause confusion, the underlying chemistry of the molecules they represent—an acyl bromide and an alkyl bromide—is distinctly different.

-

This compound is a highly reactive acylating agent used to introduce a C8 fatty acid chain via a cleavable ester or amide linkage. It is the tool for modifying lipophilicity and creating prodrugs.

-

1-Bromooctane is a moderately reactive alkylating agent used to install a stable C8 alkyl chain via robust C-O, C-N, or C-C bonds. It is the tool for building permanent molecular frameworks.

For the research scientist and drug development professional, recognizing this fundamental dichotomy is essential. The success of a synthetic strategy hinges on selecting the correct reagent not by its ambiguous common name, but by the specific chemical transformation it is designed to perform.

References

- Vertex AI Search. (n.d.). This compound - 6166-47-8. Retrieved January 8, 2026.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 8, 2026, from [Link]

-

LookChem. (n.d.). Cas 6166-47-8, this compound. Retrieved January 8, 2026, from [Link]

- Lanxess. (2017, March). Product Safety Assessment: Alkyl Bromides.

-

ChemBK. (n.d.). Capryl bromide. Retrieved January 8, 2026, from [Link]

-

Patsnap. (n.d.). Production process for synthesizing n-octyl bromide - Eureka. Retrieved January 8, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). This compound - C8H15BrO. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). CN104086357A - Production process for synthesizing n-octyl bromide.

- Reactory. (2022, August 25). This compound | C8H15BrO.

- Accio. (2025, December 11). This compound formula: CAS 111-83-1. Retrieved January 8, 2026, from a relevant chemical market analysis source.

-

National Institute of Standards and Technology. (n.d.). Octane, 1-bromo-. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

- SD Fine-Chem. (n.d.). Safety Data Sheet: allyl bromide.

- Fisher Scientific. (2010, November 16). Safety Data Sheet.

- Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.

-

Cosmetic Ingredient Review. (2011, June 3). Caprylyl Glycol CIR Expert Panel Meeting. Retrieved January 8, 2026, from [Link]

-

Organic Syntheses. (2014, September). Working with Hazardous Chemicals. Retrieved January 8, 2026, from [Link]

- Haz-Map. (n.d.). n-Octyl bromide - Hazardous Agents.

-

National Center for Biotechnology Information. (n.d.). Sec-octyl bromide, (+-)-. PubChem Compound Database. Retrieved January 8, 2026, from [Link]

- University Course Material. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry.

-

Cosmetic Ingredient Review. (2010, June 28). Caprylyl Glycol CIR Expert Panel Meeting. Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved January 8, 2026, from [Link]

-

SpringerLink. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 8, 2026, from [Link]

- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved January 8, 2026, from [Link]

-

Chemistry Stack Exchange. (2021, November 11). Identifying an alkyl bromide from NMR information. Retrieved January 8, 2026, from [Link]

-

PubMed. (n.d.). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Retrieved January 8, 2026, from [Link]

- Pearson+. (2023, September 18). Shown below is the 1H NMR spectrum of the alkyl bromide... Study Prep.

-

Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). WO2017060905A1 - Process for the preparation of organic bromides.

- Google Patents. (2014, November 20). METHOD FOR MAKING BROMIDES - EP 3080043 B1.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved January 8, 2026, from [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reactivity of O-acylglycosyl halides. Part IX. Reaction between alkali-metal halides and tetra-O-acetylglycosyl bromides.

- GreenScreen® For Safer Chemicals. (2024, March 18). CAPRYLYL GLYCOL (CAS #1117-86-8) ASSESSMENT. Retrieved January 8, 2026, from a relevant chemical safety assessment report.

Sources

- 1. This compound | C8H15BrO | CID 12652481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octane, 1-bromo- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound (6166-47-8) for sale [vulcanchem.com]

- 6. Production process for synthesizing n-octyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104086357A - Production process for synthesizing n-octyl bromide - Google Patents [patents.google.com]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 10. n-Octyl Bromide (111-83-1) at Nordmann - nordmann.global [nordmann.global]

- 11. fishersci.com [fishersci.com]

Mastering the Moiety: A Technical Guide to the Safe Handling and Storage of Octanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoyl bromide (C₈H₁₅BrO) is a highly valuable acylating agent in organic synthesis, prized for its ability to introduce an eight-carbon acyl group into a variety of molecules.[1] This functionality is crucial in the development of pharmaceuticals, agrochemicals, and other specialty chemicals where modification of hydrophobicity and bioavailability is desired.[1] However, its utility is matched by its reactivity. As an acyl bromide, it belongs to a class of compounds that are inherently corrosive, moisture-sensitive, and demand rigorous handling and storage protocols to ensure laboratory safety and experimental integrity.[2][3]

This guide serves as an in-depth technical resource for professionals who work with this compound. Moving beyond a simple checklist, this document elucidates the chemical principles that underpin the recommended procedures, providing a framework for not just following protocols, but understanding them. By fostering this deeper comprehension, we aim to empower researchers to manage the risks associated with this potent reagent effectively and confidently.

Section 1: Chemical & Physical Properties

Understanding the fundamental properties of this compound is the cornerstone of its safe handling. These characteristics dictate its behavior and inform the necessary precautions.

| Property | Value | Source |

| CAS Number | 6166-47-8 | [1] |

| Molecular Formula | C₈H₁₅BrO | [1] |

| Molecular Weight | 207.11 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Reactivity | Highly reactive with nucleophiles, sensitive to moisture.[1] Reacts violently with water.[3] | [1][3] |

| Incompatibilities | Water, alcohols, strong bases, strong oxidizing agents.[3][5] | [3][5] |

| Decomposition Products | Upon reaction with water, produces hydrobromic acid and octanoic acid.[2] On combustion, can release carbon monoxide, carbon dioxide, and hydrogen bromide.[6] | [2][6] |

Section 2: Hazard Identification & Risk Assessment

The primary hazards associated with this compound stem from its high reactivity, particularly with water (hydrolysis). This reaction is vigorous and produces hydrobromic acid (HBr) and octanoic acid, both of which are corrosive.

Key Hazards:

-

Corrosivity: Causes severe skin burns and serious eye damage upon contact.[7] The liberated HBr is a strong, corrosive acid.

-

Water Reactivity: Reacts violently with water, steam, and moisture to release corrosive acid and heat.[3][8] This reaction can cause a dangerous pressure buildup in sealed containers.

-

Inhalation Toxicity: Vapors are lachrymatory (induce tearing) and can cause severe irritation to the respiratory tract.[3][9]

Risk Assessment Workflow

A systematic risk assessment is mandatory before any procedure involving this compound. This process ensures that all potential hazards are identified and mitigated through appropriate controls.

Caption: Figure 1. Logical flow for assessing and mitigating risks before handling this compound.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to protection is essential, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be performed inside a properly functioning chemical fume hood.[10] This is non-negotiable. The fume hood contains vapors, protecting the user from inhalation, and the sash acts as a physical barrier against splashes.

-

Inert Atmosphere: For transfers and reactions, using an inert atmosphere (e.g., nitrogen or argon) via a Schlenk line or in a glove box is best practice.[9] This prevents hydrolysis from atmospheric moisture, preserving the reagent's integrity and preventing the release of HBr gas.

-

Ventilation: The laboratory must be well-ventilated to dissipate any fugitive emissions.[11] Ensure safety showers and eyewash stations are readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to resist acyl bromides.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[7] Due to the high risk of splashes from this corrosive liquid, a full-face shield worn over safety goggles is strongly recommended.[11]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may provide splash protection for incidental contact, but for extended handling, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[7]

-

Body Protection: A flame-resistant lab coat is required. An additional chemical-resistant apron (PVC or equivalent) should be worn over the lab coat to protect against splashes.[7] Do not wear clothing made of synthetic fibers like polyester, which can melt onto the skin in a fire.

-

Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[11]

Section 4: Handling Protocols

Adherence to a strict, methodical handling protocol is critical for safety.

Step-by-Step Handling Procedure:

-

Preparation: Designate a specific area within the fume hood for the procedure. Remove all unnecessary equipment and chemicals, especially water and other incompatible materials.[8]

-

Don PPE: Put on all required PPE before bringing the reagent into the fume hood.

-

Inerting: If transferring the liquid, ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.

-

Transfer: Use a syringe or cannula for transfers under an inert atmosphere. Never pour this compound in the open air. If using a syringe, ensure it is dry and has been purged with inert gas.

-

Reaction Setup: Perform all additions slowly and in a controlled manner to a cooled reaction vessel to manage any exothermic processes.

-

Post-Use: Immediately and securely seal the main reagent container after use.

-

Decontamination: Decontaminate any contaminated equipment (e.g., syringes, needles) by following the quenching protocol in Section 7 before removing them from the fume hood.

-

Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[2]

Section 5: Storage Guidelines

Improper storage of this compound is a primary cause of reagent degradation and safety incidents. The core principles are to keep it dry, cool, and isolated from incompatible materials.

-

Moisture Prevention: Store in a tightly sealed container, preferably with a PTFE-lined cap to prevent moisture ingress.[11] The use of a secondary container is highly recommended.

-

Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11] Follow any specific temperature guidelines provided by the supplier.

-

Inert Gas Blanket: For long-term storage, blanketing the container with an inert gas like argon or nitrogen can significantly extend the shelf life of the reagent by preventing hydrolysis from headspace moisture.

-

Segregation: Store this compound in a dedicated cabinet for corrosive and water-reactive materials. It must be segregated from:

Storage Decision Tree

Caption: Figure 2. A logical pathway for ensuring the correct storage of this compound upon receipt.

Section 6: Spill & Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][12] Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Do not delay. A safety shower must be used for large-area contact.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[7][13] Use an eyewash station. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[11] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Spill Cleanup Protocol

For any spill outside of a fume hood, or for any large spill, evacuate the area and contact emergency personnel.

For small spills inside a chemical fume hood:

-

Alert Personnel: Notify others in the lab of the spill.

-

Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[8] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels.

-

Neutralization: Once absorbed, slowly and cautiously add a neutralizing agent like sodium bicarbonate (soda ash) to the absorbent material.

-

Collection: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Wipe the spill area with a cloth, then decontaminate with a basic solution (like sodium bicarbonate solution), followed by a water rinse.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.

Section 7: Waste Management & Quenching Protocol

Residual or excess this compound must be neutralized (quenched) before it can be disposed of as hazardous waste. This process intentionally reacts the acyl bromide with a less reactive nucleophile under controlled conditions.

WARNING: This procedure is exothermic and will release HBr gas. It must be performed in a chemical fume hood with appropriate PPE.

Step-by-Step Quenching Protocol:

-

Preparation: Place the flask containing the residual this compound (which may be in an inert solvent) in an ice/water bath to control the temperature. Ensure vigorous stirring.

-

Initial Quench: Slowly, dropwise, add a less reactive alcohol such as isopropanol or tert-butanol to the cooled solution. This will react to form an ester, which is less reactive than the acyl bromide.

-

Secondary Quench: After the initial exothermic reaction subsides, continue to cool the mixture and slowly add methanol. Methanol is more reactive but will ensure any remaining acyl bromide is consumed.

-

Final Hydrolysis: Once the reaction with methanol is complete and the solution has cooled, very slowly add water to hydrolyze any remaining reactive species.

-

Neutralization: Check the pH of the resulting solution. It will be highly acidic. Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is neutral (pH ~7). Be cautious, as this will generate CO₂ gas if bicarbonate is used.

-

Disposal: The final, neutralized aqueous solution can now be transferred to an appropriate hazardous waste container for disposal according to institutional regulations.

Section 8: References

-

Chemstock. (n.d.). ACETYL BROMIDE GHS Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Sysem Chem. (n.d.). N-Octyl Bromide MSDS/SDS. Retrieved from [Link]

-

LookChem. (2017). Cas 6166-47-8, this compound. Retrieved from [Link]

-

Organic Syntheses. (2010). Working with Hazardous Chemicals. Retrieved from [Link]

-

Loba Chemie. (n.d.). ACETYL BROMIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

National Library of Medicine. (2025). Poisoning first aid. MedlinePlus. Retrieved from [Link]

-

Haz-Map. (n.d.). n-Octyl bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). Octanoyl Chloride MSDS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). ACETYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]

-

Organic Syntheses. (2010). Procedure for the preparation of racemic amine and acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromoxynil octanoate. PubChem. Retrieved from [Link]

-

National Library of Medicine. (2025). Poisoning first aid. MedlinePlus. Retrieved from [Link]

-

ResearchGate. (2016). How to quench propargyl bromide?. Retrieved from [Link]

-

Supporting Information. (n.d.). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemstock.ae [chemstock.ae]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H15BrO | CID 12652481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kscl.co.in [kscl.co.in]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. nj.gov [nj.gov]

- 9. kscl.co.in [kscl.co.in]

- 10. lobachemie.com [lobachemie.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. poison.org [poison.org]

- 14. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Reactivity of Octanoyl Bromide with Water

Executive Summary

Octanoyl bromide, a member of the acyl bromide class, is a highly reactive intermediate pivotal in various organic syntheses, including the development of novel pharmaceutical agents. Its utility is intrinsically linked to the pronounced electrophilicity of its carbonyl carbon, which also renders it highly susceptible to nucleophilic attack by water. This hydrolysis reaction, while seemingly straightforward, presents significant challenges in synthetic workflows where anhydrous conditions are not perfectly maintained. This guide provides a comprehensive technical examination of the reactivity of this compound with water, detailing the underlying reaction mechanism, kinetics, and influencing factors. Furthermore, it offers field-proven experimental protocols for studying this reaction, emphasizing the causality behind methodological choices to ensure robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals who utilize acyl halides and require a deeper, practical understanding of their hydrolytic stability.

The Chemical Nature of Acyl Bromides: A Primer on Reactivity

Acyl halides are derivatives of carboxylic acids where the hydroxyl group has been replaced by a halogen.[1][2] Their high reactivity is a cornerstone of their synthetic utility. This reactivity is governed by the electronic environment of the carbonyl group. In this compound, the carbonyl carbon is bonded to two highly electronegative atoms: oxygen and bromine. These atoms inductively withdraw electron density, rendering the carbonyl carbon significantly electron-deficient (δ+) and thus a prime target for nucleophiles.[3]

The reactivity of acyl chlorides and bromides far exceeds that of other carboxylic acid derivatives like amides or esters.[4] This is attributable to two primary factors: the powerful inductive effect of the halogen and the quality of the halide as a leaving group.[4] Unlike the nitrogen in an amide, the larger 3p orbitals of chlorine (and 4p for bromine) do not effectively delocalize their lone pairs into the carbonyl π-system.[4] This lack of resonance stabilization, combined with the stability of the resulting bromide anion, makes the halide an excellent leaving group, thereby facilitating nucleophilic acyl substitution reactions.

The Hydrolysis of this compound: Mechanism and Energetics

The reaction of this compound with water is a rapid and exothermic process, often proceeding violently if not controlled.[5] It is a classic example of a nucleophilic addition-elimination reaction.[6] The overall transformation is the substitution of the bromide with a hydroxyl group, yielding octanoic acid and hydrogen bromide.[1][7]

Chemical Equation: CH₃(CH₂)₆COBr + H₂O → CH₃(CH₂)₆COOH + HBr

The mechanism proceeds in distinct steps:

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of this compound.[7] This addition step breaks the C=O π-bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[8]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms as a lone pair from the negatively charged oxygen atom moves back down. Concurrently, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.[5][8]

-

Deprotonation: The resulting intermediate is a protonated carboxylic acid. A nearby water molecule (or the previously eliminated bromide ion) acts as a base, abstracting a proton from the oxonium ion to yield the final, neutral octanoic acid product and a hydronium ion (or HBr).[5][7]

Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of this compound.

Experimental Protocol for a Kinetic Study of this compound Hydrolysis

As a Senior Application Scientist, designing a self-validating protocol is paramount. The following methodology provides a robust framework for quantifying the rate of hydrolysis. The core principle is to monitor the disappearance of the reactant (this compound) or the appearance of a product (octanoic acid) over time using a suitable analytical technique.

Objective

To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a mixed aqueous-organic solvent system at a constant temperature. Water will be in large excess to simplify the kinetics.

Materials and Reagents

-

This compound (C₈H₁₅BrO): Purity >98%[10]

-

Acetonitrile (HPLC Grade): Co-solvent for solubility.

-

Deionized Water (18.2 MΩ·cm)

-

Octanoic Acid: Analytical standard

-

Sodium Bicarbonate: Quenching agent

-

Jacketed Glass Reactor with Overhead Stirrer and Temperature Probe

-

Thermostatic Circulator (Water Bath)

-

Autosampler Vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Safety Precautions

-

This compound is volatile and lachrymatory, reacting with moisture on the surface of the eye to produce irritating acids.[1] It is also corrosive and causes skin and eye irritation.[11]

-

Hydrogen bromide (HBr) gas is produced during the reaction, which is acidic and corrosive.[5]

-

Mandatory Controls: All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.[12]

Step-by-Step Methodology

-

System Preparation:

-

Set up the jacketed glass reactor and connect it to the thermostatic circulator. Set the temperature to 25.0 °C and allow the system to equilibrate.

-

Prepare a solvent mixture (e.g., 50:50 v/v acetonitrile:water) and add it to the reactor. Begin stirring at a constant rate (e.g., 300 RPM) to ensure thermal and compositional homogeneity.

-

Causality: Using a co-solvent like acetonitrile is necessary because long-chain acyl bromides have poor solubility in pure water. The jacketed reactor provides precise temperature control, which is critical as reaction rates are highly temperature-dependent.

-

-

Reaction Initiation:

-

Accurately weigh a small amount of this compound in a gas-tight syringe.

-

Inject the this compound into the stirring solvent mixture and simultaneously start a stopwatch. This is t=0.

-

Causality: Direct injection into the vortex ensures rapid dispersion and minimizes localized concentration effects, providing a well-defined start time for the kinetic measurements.

-

-

Sampling and Quenching:

-

At predetermined time intervals (e.g., t = 30, 60, 90, 120, 180, 300 seconds), withdraw a fixed volume (e.g., 1.0 mL) of the reaction mixture.

-

Immediately dispense the aliquot into an autosampler vial containing a quenching solution (e.g., a cold solution of sodium bicarbonate in the mobile phase).

-

Causality: Quenching is the most critical step for accuracy. The base (sodium bicarbonate) instantly neutralizes the HBr and rapidly consumes any remaining this compound, effectively stopping the reaction at that specific time point. This ensures the composition of the sample analyzed by HPLC accurately reflects the composition of the reaction mixture at the moment of sampling.

-

-

Analytical Method:

-

Analyze the quenched samples by reverse-phase HPLC using a C18 column.

-

Monitor the elution of octanoic acid at an appropriate wavelength (e.g., 210 nm).

-

Prepare calibration standards of octanoic acid to quantify its concentration in the samples.

-

Causality: HPLC is an ideal technique as it allows for the separation and quantification of the product (octanoic acid) from the remaining reactants and solvent. Monitoring the product appearance is often more reliable than monitoring the disappearance of the highly reactive starting material.[9]

-

Sources

- 1. Acyl halide - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savemyexams.com [savemyexams.com]

- 4. chemrevise.org [chemrevise.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 8. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C8H15BrO | CID 12652481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of Octanoyl Bromide: A Predictive Technical Guide for Researchers

An Introduction to the Elusive Spectrum of Octanoyl Bromide

This compound (C₈H₁₅BrO) is a reactive acyl bromide used in organic synthesis for the introduction of the octanoyl group. Despite its utility, a comprehensive, publicly available set of experimental spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is notably scarce. This guide addresses this gap by providing a detailed, predictive analysis of the spectroscopic characteristics of this compound. By leveraging established principles of spectroscopy and drawing comparisons with the well-documented analogues, octanoyl chloride and 1-bromooctane, we can construct a reliable and scientifically-grounded spectroscopic profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may be working with or synthesizing this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectra of octanoyl chloride and 1-bromooctane.[1][2][3][4]

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring NMR spectra of a reactive species like this compound would be as follows:

-

Sample Preparation: A small quantity of freshly prepared or purified this compound (approximately 5-20 mg) is dissolved in about 0.6 mL of a dry, deuterated solvent (e.g., chloroform-d, CDCl₃) within a standard 5 mm NMR tube. The use of a dry solvent is critical to prevent hydrolysis of the acyl bromide.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse programs are used for both ¹H (e.g., 'zg30') and ¹³C (e.g., 'zgpg30') experiments. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy: A Predictive Analysis